Cas no 68412-06-6 (9-Octadecenoic acid (Z)-, C12-15-alkyl esters)

9-Octadecenoic acid (Z)-, C12-15-alkyl esters structure
68412-06-6 structure
Product Name:9-Octadecenoic acid (Z)-, C12-15-alkyl esters
CAS No:68412-06-6
MF:C30H58O2
MW:450.780330181122
CID:1727469
PubChem ID:6437535
Update Time:2025-04-21

9-Octadecenoic acid (Z)-, C12-15-alkyl esters Chemical and Physical Properties

Names and Identifiers

    • 9-Octadecenoic acid (Z)-, C12-15-alkyl esters
    • 9-Octadecenoic acid (9Z)-, C12-15-alkyl esters
    • Oleic acid, (C12-C15) alkyl ester
    • NSC-332562
    • A12459
    • LAURYL OLEATE [INCI]
    • EXCEPARL L-OL
    • 9-Octadecenoic acid (Z)-, dodecyl ester
    • 9-Octadecenoic acid (9Z)-, dodecyl ester
    • EINECS 270-163-2
    • NSC332562
    • Oleicacidlaurylester
    • 68412-06-6
    • CS-0185692
    • OLEIC ACID, DODECYL ESTER
    • MFCD30719778
    • 9XXV8Q13PP
    • Oleic acid laurylester
    • HY-W127462
    • Octadec-9-enoic acid dodecyl ester, Z
    • AS-63914
    • UNII-9XXV8Q13PP
    • Oleic acid, lauryl ester
    • Lauryl oleate
    • EC 252-862-4
    • CHEBI:165655
    • NSC 332562
    • AKOS037645830
    • Q27273364
    • Dodecyl oleate
    • DB-255878
    • dodecyl (Z)-octadec-9-enoate
    • dodecanyl 9Z-octadecenoate
    • dodecyl 9Z-octadecenoate
    • WE(12:0/18:1(9Z))
    • 36078-10-1
    • SCHEMBL124225
    • EINECS 252-862-4
    • DERMOL CV
    • N-LAURYL OLEATE
    • LMFA07010099
    • dodecanyl octadecenoate
    • dodecyl (9Z)-octadec-9-enoate
    • 9-Octadecenoic acid(9Z)-, dodecyl ester
    • OLEIC ACID LAURYL ESTER
    • Inchi: 1S/C30H58O2/c1-3-5-7-9-11-13-15-16-17-18-19-20-22-24-26-28-30(31)32-29-27-25-23-21-14-12-10-8-6-4-2/h16-17H,3-15,18-29H2,1-2H3/b17-16-
    • InChI Key: OXPCWUWUWIWSGI-MSUUIHNZSA-N
    • SMILES: O(C(CCCCCCC/C=C\CCCCCCCC)=O)CCCCCCCCCCCC

Computed Properties

  • Exact Mass: 450.44368109g/mol
  • Monoisotopic Mass: 450.44368109g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 27
  • Complexity: 388
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 13.2
  • Topological Polar Surface Area: 26.3Ų
Recommended suppliers
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
NewCan Biotech Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd